

Benzyl 3-oxopiperazine-1-carboxylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Benzyl 3-oxopiperazine-1-carboxylate*

Cat. No.: *B160685*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic characterization of **Benzyl 3-oxopiperazine-1-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological significance based on the activities of related structures.

Core Chemical and Physical Properties

Benzyl 3-oxopiperazine-1-carboxylate is a white to off-white crystalline solid. Its core structure consists of a piperazine ring functionalized with a 3-oxo group and a benzyl carboxylate at the 1-position. This substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Data

Property	Value	Source
CAS Number	78818-15-2	[1] [2]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃	[1] [3]
Molecular Weight	234.25 g/mol	[3]
Appearance	White to orange to green powder to crystal	[2]
Purity	>98.0% (HPLC)	[2]
Melting Point	117.0 to 121.0 °C	[2]
SMILES	C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2	[3]
InChI	InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15)	[3]
InChIKey	BAHFPJFBMJTOPU-UHFFFAOYSA-N	[3]

Spectral Data

Spectroscopy	Data Reference
¹³ C NMR	Available on PubChem
FTIR	Available on PubChem
Raman	Available on PubChem

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **Benzyl 3-oxopiperazine-1-carboxylate**, adapted from a known procedure for structurally related piperazinones.[\[4\]](#) This synthesis involves a cyclocondensation reaction between a suitable ketoester and ethylenediamine.

Materials and Equipment

- Methyl (Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate (or a similar ketoester)
- Ethylenediamine
- Ethanol
- Acetic acid
- Round-bottom flask
- Reflux condenser
- Stirring plate and magnetic stirrer
- Buchner funnel and filter paper
- Standard laboratory glassware

Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketoester (1 equivalent) in a mixture of ethanol and acetic acid.
- Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 equivalents) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
- Drying: Dry the purified product under vacuum to obtain **Benzyl 3-oxopiperazine-1-carboxylate** as a crystalline solid.

Potential Biological Significance and Signaling Pathways

While specific biological studies on **Benzyl 3-oxopiperazine-1-carboxylate** are not extensively reported in the current literature, the piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.^[5] Derivatives of piperazine are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and antimicrobial effects.^{[6][7]}

Many psychoactive drugs containing a piperazine scaffold, such as Aripiprazole and Brexpiprazole, act as modulators of dopaminergic and serotonergic pathways.^[5] These compounds often exhibit partial agonism or antagonism at dopamine D₂ and serotonin 5-HT_{1A}/5-HT_{2A} receptors.^{[8][9]} Based on these precedents, it is hypothesized that **Benzyl 3-oxopiperazine-1-carboxylate** could potentially interact with similar G-protein coupled receptors (GPCRs) in the central nervous system.

Hypothesized Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, which represents a potential mechanism of action for piperazine-based compounds.

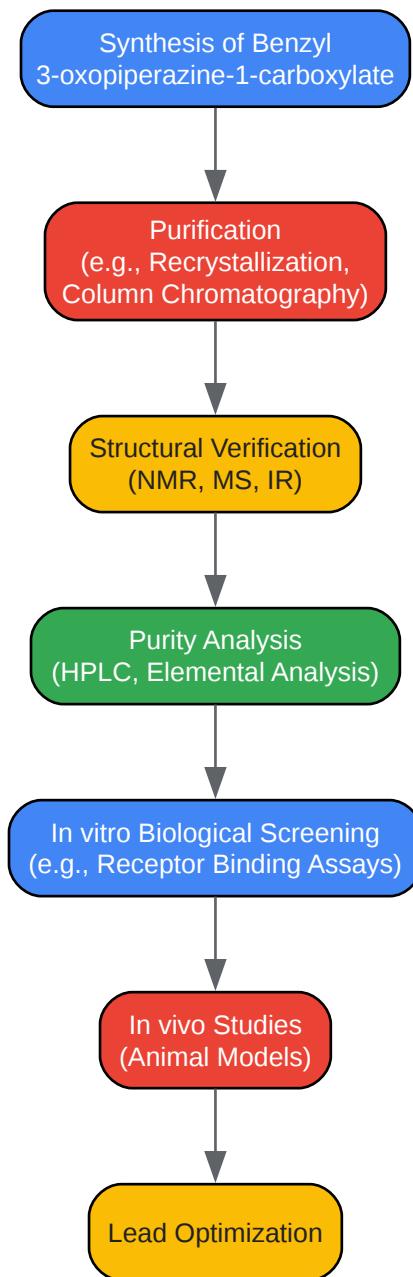


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Caption: Hypothesized GPCR signaling pathway for **Benzyl 3-oxopiperazine-1-carboxylate**.

Experimental Workflows

The characterization and development of **Benzyl 3-oxopiperazine-1-carboxylate** would typically follow a structured workflow from synthesis to biological evaluation.



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Caption: General experimental workflow for the characterization and development of a novel compound.

Conclusion

Benzyl 3-oxopiperazine-1-carboxylate represents a versatile chemical entity with potential for further development in the field of medicinal chemistry. Its straightforward synthesis and the known pharmacological importance of the piperazine scaffold make it an attractive starting

point for the design of novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential. This guide provides a foundational resource for researchers embarking on studies involving this compound.

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